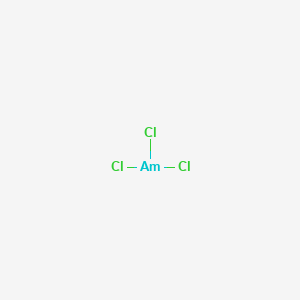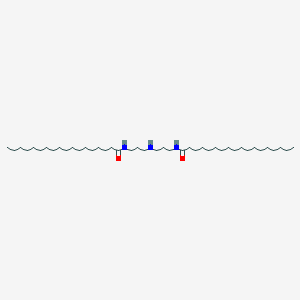
Americium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Americium chloride is a radioactive chemical element that belongs to the actinide series of elements. It is a synthetic element that was first produced in 1944 by Glenn T. Seaborg, Ralph A. James, and Albert Ghiorso. Americium chloride is used in scientific research applications, particularly in the fields of nuclear physics and chemistry.
Mecanismo De Acción
Americium chloride emits alpha particles, which are highly ionizing and can cause damage to living cells. The alpha particles can penetrate only a short distance into tissue, but they can cause significant damage to DNA and other cellular components. This makes americium chloride useful in radiation therapy for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of americium chloride are not well understood. However, it is known that exposure to high levels of alpha particles can cause radiation sickness, which can lead to nausea, vomiting, diarrhea, and other symptoms. Long-term exposure to alpha particles can increase the risk of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using americium chloride in lab experiments is that it emits alpha particles, which can be used to study the properties of matter. However, the use of radioactive materials in lab experiments requires careful handling and disposal procedures to prevent contamination and exposure to radiation.
Direcciones Futuras
There are several future directions for research on americium chloride. One area of research is the development of new methods for synthesizing and purifying the element. Another area of research is the study of the biochemical and physiological effects of exposure to americium chloride. This could lead to the development of new treatments for radiation sickness and other diseases caused by exposure to alpha particles. Finally, research on the properties of matter using alpha particles could lead to new discoveries in the field of nuclear physics and chemistry.
Métodos De Síntesis
Americium chloride is synthesized by bombarding plutonium with neutrons in a nuclear reactor. The resulting plutonium-241 isotope decays into americium-241, which can be separated from other radioactive isotopes using ion exchange chromatography. The americium-241 can then be converted to americium chloride by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
Americium chloride is used in scientific research applications, particularly in the fields of nuclear physics and chemistry. It is used as a source of alpha particles, which are used to study the properties of matter. Americium chloride is also used in the production of other radioactive isotopes, such as curium-244 and berkelium-249.
Propiedades
Número CAS |
13464-46-5 |
|---|---|
Nombre del producto |
Americium chloride |
Fórmula molecular |
AmCl3-3 |
Peso molecular |
349.42 g/mol |
Nombre IUPAC |
trichloroamericium |
InChI |
InChI=1S/Am.3ClH/h;3*1H/q+3;;;/p-3 |
Clave InChI |
MFUXAFUUNKBLCU-UHFFFAOYSA-K |
SMILES |
Cl[Am](Cl)Cl |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Am] |
Sinónimos |
AMERICIUMCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















